molecular formula C11H8BrFN2O2 B6493735 3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1270764-46-9

3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Número de catálogo: B6493735
Número CAS: 1270764-46-9
Peso molecular: 299.10 g/mol
Clave InChI: HPGPJVXWQHTMGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a pyrazinone derivative featuring a substituted phenoxy group at the 3-position of the dihydropyrazin-2-one ring. Its molecular formula is C₁₁H₈BrFN₂O₂, with a molecular weight of 299.0958 g/mol and a CAS registry number of 1270764-46-9 . The compound’s structure includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenoxy ring, distinguishing it from other pyrazinone and pyrazolone derivatives.

Propiedades

IUPAC Name

3-(2-bromo-4-fluorophenoxy)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2/c1-15-5-4-14-10(11(15)16)17-9-3-2-7(13)6-8(9)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPJVXWQHTMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenoxy-Substituted Pyrazinones

a) 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
  • CAS: Not explicitly listed (commercially available as Ref: 3D-ABC07139).
  • Structure: Bromine at the 4-position of the phenoxy ring instead of 2-bromo-4-fluoro.
  • Molecular Weight : Similar to the target compound (~299 g/mol, exact value unspecified).
  • Commercial Availability : Priced at €571/50 mg and €1,577/500 mg , indicating its use as a synthetic intermediate .
b) 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
  • CAS : 1411329-52-6 .
  • Structure: Bromine at the 3-position of the phenoxy ring, lacking the 4-fluoro substituent.
Structural Impact of Halogen Positioning
  • Steric Considerations : The 2-bromo substituent may increase steric hindrance relative to 3- or 4-bromo isomers, affecting molecular packing in crystalline forms or interactions with biological targets.

Pyrazolone Derivatives with Halogenated Aromatic Groups

a) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
  • CAS: Not provided.
  • Structure : Pyrazolone core with 4-bromo and 4'-chlorophenyl substituents.
  • Synthesis : Prepared via Procedure A3 (unspecified details) .
  • LC/MS Data : Low-resolution mass spectrometry shows m/z 301, 303, 305 [M+H]⁺ , indicating isotopic patterns consistent with bromine and chlorine .
  • Comparison: Unlike the target pyrazinone, this compound has a pyrazolone ring and a chlorophenyl group, which may confer distinct pharmacological or physicochemical properties.
b) 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one
  • Structure: Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to the target compound’s fluorophenoxy group.

Complex Pyrazolo-Pyrimidine and Chromenone Hybrids

a) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate
  • CAS: Not provided.
  • Structure: Combines pyrazolo[3,4-c]pyrimidine, chromenone, and fluorobenzoate moieties.
  • Synthesis : Utilizes Suzuki-Miyaura coupling with boronic acids (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) and Pd catalysts .
  • Comparison : The target compound’s simpler structure lacks the fused heterocyclic systems seen here, suggesting differences in applications (e.g., kinase inhibition vs. intermediate uses).

Critical Analysis

  • Structural Complexity vs. Utility : The target compound’s relatively simple structure contrasts with complex hybrids in and , which are tailored for specific biological targets. Its commercial availability suggests broader use in medicinal chemistry as a building block .
  • Halogen Effects: Bromine and fluorine in the target compound enhance electrophilic reactivity compared to non-halogenated analogs, making it suitable for further functionalization (e.g., cross-coupling reactions) .
  • Data Gaps: Limited information on melting points, solubility, or biological activity for the target compound and its analogs highlights the need for further experimental characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.